3-bromo-5-cyclopropyl-1H-1,2,4-triazole
描述
属性
IUPAC Name |
3-bromo-5-cyclopropyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTBMXDHWRHCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672478 | |
| Record name | 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82767-64-4 | |
| Record name | 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-cyclopropyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthesis of Key Intermediate: 4-(4-cyclopropyl naphthalene-1-yl)-4H-triazole-3-ol
- Starting from 4-cyclopropyl-naphthalene derivatives, hydrazinecarboxamide derivatives are prepared by reacting 4-cyclopropyl-naphthalidine with methyl carbazate in DMF solvent at 45-50 °C for 1.5 hours, followed by heating to 60 °C for 2 hours to ensure complete conversion.
- The product is precipitated by addition of methanol and water at low temperature (10 °C), filtered, and dried to yield a white solid with 85% yield and 98% HPLC purity.
- This intermediate is then converted to the triazole-3-ol by reaction with dimethylformamide dimethyl acetal (DMFDMA) in DMF at 50 °C for 12 hours, followed by precipitation and drying, achieving 90% yield.
Formation of the Methyl Acetate Derivative
- The triazole-3-ol intermediate reacts with ethyl thioglycolate and triethylene diamine in toluene at 60 °C for 2 hours.
- After cooling and addition of water and organic solvents, the product precipitates as a white solid, which is filtered and dried to yield the methyl acetate derivative.
Bromination to Obtain 3-bromo-5-cyclopropyl-1H-1,2,4-triazole Derivative
- The methyl acetate derivative undergoes bromination using N-bromosuccinimide (NBS) and methanesulfonic acid in acetonitrile under reflux for approximately 4 hours.
- After reaction completion, the mixture is cooled, extracted, washed, dried, and crystallized to yield the brominated triazole compound with about 60% yield.
Reaction Conditions and Reagents Summary
| Step | Reactants/Intermediates | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrazinecarboxamide formation | 4-cyclopropyl-naphthalidine + methyl carbazate | DMF | 45-60 | 3.5 h total | 85 | Precipitation with MeOH/H2O at 10 °C |
| Triazole-3-ol synthesis | Hydrazinecarboxamide + DMFDMA | DMF | 50 | 12 h | 90 | Precipitation with water at 10 °C |
| Methyl acetate derivative | Triazole-3-ol + ethyl thioglycolate + base | Toluene | 60 | 2 h | Not specified | Triethylene diamine as base |
| Bromination | Methyl acetate derivative + NBS + MeSO3H | Acetonitrile | Reflux (~80) | 4 h | 60 | Use of NBS as brominating agent |
Mechanistic Insights and Optimization
- The initial formation of hydrazinecarboxamide derivatives involves nucleophilic attack of methyl carbazate on the aldehyde functionality of 4-cyclopropyl-naphthalidine, followed by cyclization.
- DMFDMA acts as a formylating agent facilitating ring closure to form the triazole-3-ol.
- The methyl acetate derivative formation involves substitution of the hydroxyl group with a sulfanyl-methyl acetate moiety, mediated by ethyl thioglycolate and base.
- Bromination with NBS is selective for the 3-position on the triazole ring, facilitated by acidic conditions (methanesulfonic acid) to generate the desired 3-bromo derivative.
- The reaction conditions are optimized for scalability, environmental safety, and high yield, avoiding hazardous reagents like thiophosgene commonly used in older methods.
Comparative Analysis with Other Methods
| Feature | Traditional Methods (e.g., Thiophosgene route) | New Method (Patent CN105017168A) |
|---|---|---|
| Starting Materials | Often use toxic reagents like thiophosgene | Use of 4-cyclopropyl-naphthalidine and methyl carbazate |
| Reaction Steps | Multiple, longer synthetic routes | Streamlined 4-step synthesis |
| Environmental Impact | High, due to toxic reagents | Lower, uses less hazardous solvents and reagents |
| Scalability | Limited due to safety concerns | Suitable for large-scale industrial production |
| Overall Yield | Moderate to low | High yields in each step (up to 90%) |
Research Findings and Industrial Relevance
- The new synthetic route reported in the Chinese patent CN105017168A provides an efficient, environmentally friendly, and high-yielding method for preparing this compound derivatives.
- This method is particularly valuable for producing intermediates used in the synthesis of Lesinurad, an approved anti-gout medication.
- The process avoids hazardous reagents, uses common solvents like DMF, toluene, and acetonitrile, and employs mild reaction conditions, making it attractive for industrial application.
- The reported yields and purity levels (up to 98% HPLC purity) indicate a robust and reproducible process suitable for pharmaceutical manufacturing.
化学反应分析
Nucleophilic Substitution Reactions
The bromine atom at position 3 serves as a primary site for nucleophilic substitution due to its electrophilic nature.
Key Reactions:
-
Amine Substitution: Reacts with primary and secondary amines (e.g., pyrrolidine, morpholine) in polar aprotic solvents (e.g., DMF, THF) under reflux to yield 3-amino-5-cyclopropyl-1H-1,2,4-triazole derivatives. Yields range from 65–85% depending on the amine nucleophilicity .
-
Thiol Substitution: Treatment with thiols (e.g., benzyl mercaptan) in the presence of a base (e.g., K₂CO₃) produces 3-thioether derivatives .
-
Alkoxy Substitution: Reaction with alkoxides (e.g., sodium methoxide) in methanol at 60°C generates 3-alkoxy-substituted triazoles .
Mechanistic Insight:
The substitution proceeds via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-withdrawing triazole ring activating the bromine for displacement .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Suzuki–Miyaura Coupling
Reaction with arylboronic acids under Suzuki conditions forms biaryl derivatives. Representative data from :
| Arylboronic Acid Substituent | Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Fluorophenyl | Pd(OAc)₂, K₂CO₃ | THF/H₂O (3:1) | 85–90°C | 89 |
| 3-Methoxyphenyl | Pd(OAc)₂, K₂CO₃ | THF/H₂O (3:1) | 85–90°C | 91 |
| 2-Naphthyl | Pd(OAc)₂, K₂CO₃ | THF/H₂O (3:1) | 85–90°C | 82 |
Key Observations:
-
Electron-donating groups (e.g., -OMe) on arylboronic acids improve yields .
-
Sterically hindered boronic acids (e.g., 2-naphthyl) require extended reaction times .
Reactivity of the Cyclopropyl Group
The cyclopropyl moiety undergoes ring-opening and functionalization under specific conditions:
-
Oxidative Ring-Opening: Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane cleaves the cyclopropane ring to form a conjugated diene.
-
Electrophilic Aromatic Substitution: The cyclopropyl group directs electrophiles (e.g., nitronium ion) to the para-position of the triazole ring, though reactions are sluggish due to the ring’s electron-deficient nature.
Oxidation/Reduction
-
Oxidation: Treatment with H₂O₂ in acetic acid oxidizes the triazole ring to form a triazole N-oxide, though this reaction is low-yielding (<30%).
-
Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the triazole ring to a dihydrotriazole, but the cyclopropyl group remains intact .
Base-Mediated Rearrangements
In strongly basic conditions (e.g., NaOH, DMF), the triazole ring undergoes Dimroth rearrangement, relocating the cyclopropyl group to position 4 .
科学研究应用
Antimicrobial Activity
3-Bromo-5-cyclopropyl-1H-1,2,4-triazole has demonstrated significant antimicrobial properties, particularly against various strains of bacteria and fungi. The compound's structure allows it to interact effectively with biological targets.
Antifungal Properties
Research indicates that triazole derivatives exhibit potent antifungal activity. For instance, compounds similar to this compound have been shown to outperform traditional antifungal agents like fluconazole against Candida albicans and other pathogenic fungi. In a study, certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.00097 μg/mL against human pathogenic fungi .
Antibacterial Properties
The antibacterial efficacy of triazoles has been well documented. A series of studies have reported that triazole hybrids possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. For example, compounds with similar structures have shown MIC values ranging from 0.25 to 2 μg/mL against various bacterial pathogens . The introduction of cyclopropyl groups has been linked to enhanced antibacterial effects due to increased interaction with bacterial enzymes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole compounds. The presence of the cyclopropyl group at the fifth position and bromine at the third position significantly influences biological activity.
Modifications and Enhancements
Modifications such as adding electron-withdrawing groups or altering the cyclopropyl moiety can enhance the antimicrobial potency of triazoles. For instance, replacing certain functional groups can lead to improved interactions with target sites in bacteria and fungi .
Medicinal Chemistry Applications
The versatility of this compound extends beyond antimicrobial activity; it also plays a role in drug development.
Drug Design
Triazoles are increasingly recognized as privileged scaffolds in medicinal chemistry due to their ability to form stable interactions with biological macromolecules. The unique electronic properties of triazoles allow them to act as effective inhibitors in various therapeutic areas including antifungal and antibacterial treatments .
Case Studies in Drug Development
Several case studies have highlighted the potential of triazole derivatives in drug formulations:
- A study demonstrated that certain triazole derivatives exhibited up to 64 times more potency than standard antifungal drugs against Aspergillus fumigatus .
- Another investigation into triazole hybrids revealed their capability to inhibit DNA gyrase and topoisomerase IV, making them promising candidates for developing new antibacterial agents .
Summary Table of Biological Activities
作用机制
The mechanism by which 3-bromo-5-cyclopropyl-1H-1,2,4-triazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
相似化合物的比较
Key Observations:
Aromatic substituents (e.g., benzoxazol or fluorophenoxy) increase lipophilicity, which correlates with enhanced antimicrobial or anticonvulsant activity .
Biological Activity: Thione-containing triazoles (e.g., the benzoxazol derivative) exhibit notable antimicrobial activity, likely due to sulfur’s role in disrupting microbial membranes . Anticonvulsant activity in fluorophenoxy-substituted triazoles is attributed to structural mimicry of benzodiazepines, enabling GABA receptor modulation .
生物活性
3-Bromo-5-cyclopropyl-1H-1,2,4-triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and applications in various fields, particularly in antimicrobial and anticancer research.
- Molecular Formula : CHBrN
- Molecular Weight : 188.03 g/mol
- CAS Number : 1346948-93-3
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted that compounds containing the triazole ring demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | < 0.5 µg/mL |
| Other Triazole Derivatives | Bacillus cereus | < 0.25 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and cell cycle arrest at the G2/M phase .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.07 | Caspase activation and G2/M phase arrest |
| HT29 | 0.10 | Induction of apoptosis |
| MCF-7 | 0.91 | Tubulin inhibition and binding to colchicine site |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The triazole ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity.
- Cell Cycle Regulation : It affects cell cycle progression by inducing G2/M phase arrest, which is crucial for cancer treatment.
- Apoptosis Induction : The compound promotes apoptosis through caspase pathway activation.
Case Studies
A significant study demonstrated the effectiveness of triazole derivatives in inhibiting bacterial growth and cancer cell proliferation:
- Study on Antimicrobial Efficacy : A series of triazole derivatives were tested against MRSA and showed enhanced activity compared to standard antibiotics .
- Cancer Cell Line Analysis : In vitro tests indicated that compounds with a similar structure to this compound exhibited IC50 values lower than conventional chemotherapeutics .
常见问题
Basic: What are the standard synthetic routes for 3-bromo-5-cyclopropyl-1H-1,2,4-triazole?
Methodological Answer:
The synthesis typically involves cyclopropane ring introduction via alkylation or cross-coupling reactions. A common approach is reacting 1,2,4-triazole precursors with brominated cyclopropane derivatives under reflux conditions. For example, analogous methods for brominated triazoles use acetic acid as a catalyst in ethanol, followed by solvent evaporation and purification via recrystallization . Cyclopropyl group functionalization may require palladium-catalyzed cross-coupling, as seen in related triazole syntheses .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of temperature, solvent polarity, and catalyst loading. For brominated triazoles, higher yields (>70%) are achieved using polar aprotic solvents (e.g., DMF) at 80–100°C, with strict exclusion of moisture . Microwave-assisted synthesis (e.g., 150°C, 30 min) can reduce reaction time while maintaining purity, as demonstrated for structurally similar triazoles . Monitor progress via TLC and characterize intermediates by H NMR to identify side products early .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- H/C NMR : Identify cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and triazole ring protons (δ 8.2–8.5 ppm) .
- IR Spectroscopy : Confirm N-H stretches (~3400 cm) and C-Br vibrations (~600 cm) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine .
Advanced: How are crystallographic ambiguities resolved in structural studies?
Methodological Answer:
Single-crystal X-ray diffraction with SHELXL is the gold standard. Refinement protocols include:
- Using ORTEP-3 for thermal ellipsoid visualization to detect disorder .
- Applying twin-law corrections in WinGX for twinned crystals, common in triazole derivatives due to planar symmetry .
- Validating hydrogen bonding networks (e.g., N-H···N interactions) against density functional theory (DFT) calculations .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles; local exhaust systems are recommended for bulk handling .
- Spill Management : Collect spills in sealed containers and dispose via approved hazardous waste facilities .
Advanced: How should biological activity assays account for compound toxicity?
Methodological Answer:
- In vitro : Use IC dilution series (0.1–100 µM) with controls (e.g., DMSO) to isolate cytotoxicity effects. Pre-screen for hepatotoxicity using HepG2 cells, as triazoles may induce liver damage at high concentrations .
- In vivo : Adhere to OECD guidelines for acute toxicity testing (e.g., LD determination in rodents) . Mitigate aquatic toxicity by filtering lab wastewater to <1 ppm .
Basic: What solvents are suitable for solubility testing?
Methodological Answer:
Polar solvents like DMSO or ethanol are preferred due to the compound’s heterocyclic and bromine moieties. For low solubility, use sonication (40 kHz, 30 min) or co-solvents (e.g., PEG-400/water mixtures) . Analogous triazoles show solubility ranges of 5–20 mg/mL in DMSO at 25°C .
Advanced: How can purity be validated for pharmacological studies?
Methodological Answer:
- HPLC : Use a C18 column (UV detection at 254 nm) with isocratic elution (acetonitrile/water, 70:30). Purity >98% is required for in vivo studies .
- Elemental Analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values .
- DSC/TGA : Detect polymorphic impurities by monitoring melting points (expected range: 150–160°C) .
Data Contradiction: How to address conflicting reports in biological activity?
Methodological Answer:
- Assay Conditions : Compare cell lines, incubation times, and serum concentrations. For example, triazole cytotoxicity varies significantly between cancer (e.g., MCF-7) and normal (e.g., HEK293) cell lines .
- Compound Purity : Re-evaluate conflicting studies using HPLC-validated samples; impurities >2% can skew dose-response curves .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers in replicate experiments .
Advanced: What strategies exploit the bromine substituent for further functionalization?
Methodological Answer:
The bromine atom enables:
- Suzuki Coupling : React with aryl boronic acids (Pd(PPh), KCO, DMF/HO) to introduce biaryl groups .
- Nucleophilic Substitution : Replace Br with amines (e.g., piperidine) in DMSO at 120°C .
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append fluorophores for imaging studies .
Basic: What are the compound’s storage requirements?
Methodological Answer:
Store in amber glass vials under inert gas (N or Ar) at –20°C to prevent degradation. Desiccate with silica gel to limit hydrolysis; shelf life exceeds 12 months at >95% purity .
Advanced: How to troubleshoot crystallization failures?
Methodological Answer:
- Solvent Screening : Test 10–20 solvent/anti-solvent pairs (e.g., acetone/hexane) via vapor diffusion .
- Seeding : Introduce microcrystals of analogous triazoles to induce nucleation .
- Temperature Ramping : Slowly cool saturated solutions from 50°C to 4°C over 48 hours .
Basic: What computational tools predict reactivity?
Methodological Answer:
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311+G(d,p) to map electrophilic sites (e.g., bromine and triazole N-atoms) .
- Molecular Docking (AutoDock Vina) : Screen against protein targets (e.g., CYP450) to predict metabolic pathways .
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis : Modify the cyclopropyl (e.g., replace with methyl) and bromine (e.g., substitute with Cl or CF) groups .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (triazole N) and hydrophobic regions (cyclopropyl) .
- Data Correlation : Plot logP vs. IC to assess lipophilicity-activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
